molecular formula C22H26N2O4 B13864182 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione

1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione

Cat. No.: B13864182
M. Wt: 382.5 g/mol
InChI Key: IVDJXQRJJUZUSU-HOTGVXAUSA-N
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Description

1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione is a synthetic compound with the molecular formula C22H26N2O4 and a molecular weight of 382.45 g/mol . This compound is characterized by the presence of two methoxyphenyl groups attached to a piperazinedione core, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione involves several steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperazine to yield the desired piperazinedione . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance production rates and consistency .

Chemical Reactions Analysis

1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in various piperazine derivatives.

Scientific Research Applications

1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl groups play a crucial role in binding to these targets, facilitating the compound’s biological activity. The piperazinedione core provides structural stability and enhances the compound’s overall efficacy .

Comparison with Similar Compounds

1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione

InChI

InChI=1S/C22H26N2O4/c1-15(17-5-9-19(27-3)10-6-17)23-13-22(26)24(14-21(23)25)16(2)18-7-11-20(28-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3/t15-,16-/m0/s1

InChI Key

IVDJXQRJJUZUSU-HOTGVXAUSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC)N2CC(=O)N(CC2=O)[C@@H](C)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N2CC(=O)N(CC2=O)C(C)C3=CC=C(C=C3)OC

Origin of Product

United States

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